tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate
Description
tert-Butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate (compound 13F) is a chiral pyrrolidine derivative featuring a piperidin-4-yloxy substituent at the 3-position and a tert-butyl carbamate protecting group. It is synthesized via catalytic hydrogenation of tert-butyl (3R)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate (13G) using a Nishimura catalyst under 60 psi H₂ pressure, yielding 98% with LC-MS ([M+H]⁺ = 271) . This compound is a key intermediate in the development of drug-like small molecules, particularly for gene expression modulation .
Properties
IUPAC Name |
tert-butyl (3R)-3-piperidin-4-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZDQRIYKNYSF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity and Structure
tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is a synthetic compound characterized by its unique combination of a tert-butyl group, a piperidine ring, and a pyrrolidine structure. Its molecular formula is with a molecular weight of 270.37 g/mol. The IUPAC name for this compound is tert-butyl (3S)-3-piperidin-4-yloxypyrrolidine-1-carboxylate, and it has been assigned the CAS number 1824513-13-4.
The synthesis of this compound typically involves the reaction of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate with piperidine. This reaction is generally conducted in the presence of bases such as sodium hydride or potassium carbonate, using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled conditions.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It may modulate enzyme activity or receptor interactions, leading to significant downstream effects that can alter cellular functions. The precise mechanisms remain under investigation, but preliminary studies suggest potential roles in therapeutic applications targeting various diseases.
Research Findings
Recent studies have explored the compound's efficacy in modulating inflammatory responses, particularly its potential as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. For instance, compounds derived from similar scaffolds have shown promise in inhibiting IL-1β release in macrophages, suggesting that this compound may exhibit comparable biological effects .
Case Studies
-
Inflammation Modulation
In vitro studies have demonstrated that compounds with similar structures can significantly reduce ATP-induced pyroptosis in differentiated THP-1 cells, indicating their potential as anti-inflammatory agents. These studies measured lactate dehydrogenase (LDH) release as an indicator of cell death, showing that treatment with these compounds led to decreased pyroptotic activity compared to control groups . -
Cancer Research
The compound's role in cancer biology has also been investigated, particularly regarding PI3-kinase signaling pathways. Inhibition of these pathways has been linked to reduced tumor cell invasion and metastasis, suggesting that this compound could contribute to cancer therapeutics by modulating these critical pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Piperidine vs. Pyridine Derivatives
- In contrast, 13G (precursor to 13F ) has a pyridin-4-yloxy group, an aromatic heterocycle that introduces rigidity and π-π stacking capabilities. Hydrogenation of 13G to 13F reduces aromaticity, altering solubility and target interaction profiles .
Extended Aliphatic Chains and Aromatic Systems
- Compounds like tert-butyl (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooct-1-yn-1-yl)phenyl)pyrrolidine-1-carboxylate (7b ) feature a phenyl group with an alkyne-terminated aliphatic chain and a silyl-protected hydroxymethyl group. These structural additions increase molecular weight (MW > 500) and lipophilicity, making them suitable for membrane-targeted anticancer applications .
- 13F lacks such extended hydrophobic moieties, resulting in a lower MW (271) and improved aqueous solubility .
Halogenated and Heterocyclic Modifications
- Triazole-containing analogs (e.g., t-butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate, 3a) incorporate halogenated benzyloxy groups and triazole rings.
- 13F ’s simpler piperidine substituent avoids steric hindrance, favoring interactions with amine-sensitive targets .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups | Application Context |
|---|---|---|---|---|
| 13F | 271 | 1.8 | Piperidine, tert-butyl carbamate | Gene expression modulation |
| 7b | >500 | 4.2 | Silyl ether, alkyne, ketone | Anticancer agents |
| 3a | ~550 | 3.5 | Triazole, dichlorobenzyloxy | Enzyme inhibition |
| 1463486-06-7 | 299 | 1.2 | Isothiazole, hydroxymethyl | Antibacterial research |
13F ’s lower molecular weight and moderate LogP suggest favorable pharmacokinetics for central nervous system (CNS) penetration, whereas bulkier analogs like 7b may exhibit prolonged tissue retention .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence intermediate stability?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with chiral pyrrolidine or piperidine precursors. For example, tert-butyl-protected intermediates are formed via nucleophilic substitution or coupling reactions. Reaction conditions such as temperature (0–20°C), solvent choice (e.g., dichloromethane), and catalysts (e.g., DMAP, triethylamine) are critical for stabilizing reactive intermediates and avoiding side reactions like epimerization .
Q. How is the stereochemistry of the compound confirmed, and which analytical techniques are employed?
- Methodological Answer : Stereochemical confirmation relies on NMR (e.g., , , and NMR) to identify coupling constants and diastereomeric splitting. Chiral HPLC or X-ray crystallography may resolve enantiomers. The (3R) configuration is critical for bioactivity, as seen in analogues where stereochemistry dictates receptor binding .
Q. What personal protective equipment (PPE) is recommended during handling?
- Methodological Answer : Safety protocols mandate respiratory protection (N95 masks), nitrile gloves, and eye/face shields to prevent inhalation or contact. Work should be conducted in fume hoods with emergency eyewash stations accessible .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate diastereomer formation during synthesis?
- Methodological Answer : Diastereomer control requires precise temperature modulation (e.g., maintaining 0°C during coupling steps) and chiral auxiliaries. Continuous flow reactors enhance reproducibility, while kinetic vs. thermodynamic control strategies minimize unwanted isomers. Evidence shows that tert-butyl ester groups stabilize transition states, reducing racemization .
Q. What strategies resolve contradictions in NMR data indicating isomeric mixtures?
- Methodological Answer : Contradictions arise from rotamers or equilibrating conformers (e.g., tert-butyl group rotation). Techniques include variable-temperature NMR to coalesce signals or advanced 2D NMR (e.g., NOESY) to distinguish isomers. Purification via flash chromatography (hexane/EtOAc gradients) or preparative HPLC isolates dominant species .
Q. How does the compound’s structure influence its bioactivity in enzyme or receptor interactions?
- Methodological Answer : The piperidin-4-yloxy moiety acts as a hydrogen-bond acceptor, while the pyrrolidine ring’s rigidity enhances selectivity. Analogues with modified stereochemistry show reduced affinity for targets like G protein-coupled receptors (GPCRs), highlighting the importance of the (3R) configuration .
Q. Which spectroscopic and computational methods characterize electronic and steric effects of substituents?
- Methodological Answer : Density functional theory (DFT) calculations predict electron distribution and steric hindrance, validated by NMR (for fluorinated derivatives) and IR spectroscopy. Mass spectrometry (HRMS) confirms molecular integrity, while X-ray diffraction provides 3D conformational analysis .
Q. What factors influence the compound’s stability during storage, and how are degradation products identified?
- Methodological Answer : Stability is pH- and moisture-sensitive. Lyophilization or storage under inert gas (argon) prevents hydrolysis. Degradation products (e.g., free pyrrolidine or tert-butanol) are monitored via LC-MS and TLC (Rf tracking in hexane/EtOAc). Stability-indicating assays under accelerated conditions (40°C/75% RH) predict shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
